

An In-Depth Technical Guide to Cyclomulberrin: From Chemical Profile to Biological Activity

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Compound of Interest

Compound Name: Cyclomulberrin

Cat. No.: B097323

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For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of **Cyclomulberrin**, a prenylated flavonoid with promising pharmacological activities. This document details its chemical identity, biological effects with associated experimental protocols, and an exploration of its therapeutic potential.

Chemical Identity and Properties

Cyclomulberrin is a naturally occurring compound primarily isolated from the root bark of Morus species, such as Morus alba and Morus nigra.^{[1][2]} Its chemical structure features a complex chromeno[4,3-b]chromen-7-one core with prenyl and methylpropene substituents.

Table 1: Chemical and Physical Data of **Cyclomulberrin**

Property	Value	Source(s)
CAS Number	19275-51-5	[3]
Molecular Formula	C ₂₅ H ₂₄ O ₆	[3]
Molecular Weight	420.45 g/mol	[3]
IUPAC Name	3,8,10-trihydroxy-11-(3-methylbut-2-enyl)-6-(2-methylprop-1-enyl)-6H-chromeno[4,3-b]chromen-7-one	[4]
Appearance	Yellow powder	[3]
Melting Point	231-232 °C	[3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[3]

Extraction and Isolation

Cyclomulberrin is typically extracted from the dried and powdered root bark of *Morus alba*. A general procedure involves the following steps:

Experimental Protocol: Extraction and Isolation of Cyclomulberrin from *Morus alba* Root Bark

- **Extraction:** The powdered root bark is extracted with 80% aqueous methanol at room temperature.[2]
- **Solvent Partitioning:** The concentrated crude extract is then suspended in water and partitioned successively with ethyl acetate and n-butanol to separate compounds based on polarity. **Cyclomulberrin** is expected to be present in the ethyl acetate fraction.
- **Chromatographic Purification:** The ethyl acetate fraction is subjected to repeated column chromatography on silica gel and octadecyl silica (ODS) columns.

- **Gradient Elution:** A gradient elution system, typically with a mixture of chloroform and methanol or hexane and ethyl acetate, is used to separate the compounds.
- **Final Purification:** Fractions containing **Cyclomulberrin** are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
- **Structure Elucidation:** The structure of the isolated **Cyclomulberrin** is confirmed by spectroscopic methods, including ^1H NMR, ^{13}C NMR, and mass spectrometry.

Biological Activities and Experimental Protocols

Cyclomulberrin has demonstrated noteworthy biological activities, particularly in the areas of platelet aggregation inhibition and neuroprotection.

Inhibition of Platelet Aggregation

Cyclomulberrin has been shown to inhibit platelet aggregation induced by both arachidonic acid (AA) and collagen, with a reported IC_{50} value of $128.2\ \mu\text{M}$.^[3]

- **Platelet Preparation:** Human or rabbit platelet-rich plasma (PRP) is prepared by centrifuging whole blood collected in trisodium citrate. Washed platelets can be obtained by further centrifugation and resuspension in a suitable buffer.
- **Incubation:** Platelet suspensions are pre-incubated with varying concentrations of **Cyclomulberrin** or a vehicle control for a specified time (e.g., 30 minutes) at 37°C .
- **Induction of Aggregation:** Platelet aggregation is initiated by adding an agonist, such as arachidonic acid or collagen, to the platelet suspension.
- **Measurement:** The change in light transmittance is monitored using a platelet aggregometer to determine the extent of aggregation. The percentage of inhibition is calculated by comparing the aggregation in the presence of **Cyclomulberrin** to that of the control.
- **IC_{50} Determination:** The half-maximal inhibitory concentration (IC_{50}) is calculated from the dose-response curve.

Neuroprotective Effects

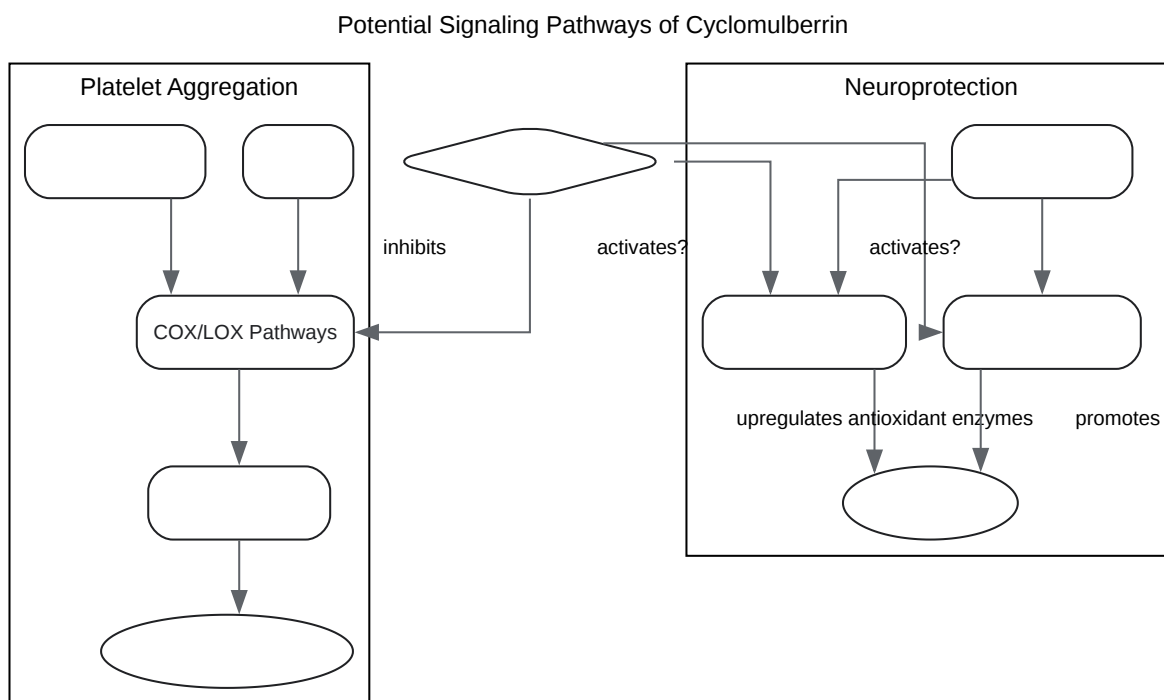
Cyclomulberrin has been reported to protect human neuroblastoma SH-SY5Y cells from cell death.[4]

- **Cell Culture:** Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- **Cell Treatment:** Cells are seeded in 96-well plates and pre-treated with different concentrations of **Cyclomulberrin** for a specific duration (e.g., 24 hours).
- **Induction of Cytotoxicity:** A neurotoxic agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), is added to the cell culture to induce cell death.
- **Cell Viability Assessment:** Cell viability is determined using a standard method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm), and the percentage of viable cells is calculated relative to the untreated control.

Signaling Pathways

While the precise signaling pathways modulated by **Cyclomulberrin** are not yet fully elucidated, its biological activities suggest potential interactions with key cellular signaling cascades. Based on the known mechanisms of similar flavonoids and its observed effects, the following pathways are of interest for future investigation:

- **Arachidonic Acid Metabolism:** The inhibition of arachidonic acid-induced platelet aggregation suggests that **Cyclomulberrin** may interfere with the cyclooxygenase (COX) or lipoxygenase (LOX) pathways, leading to reduced production of pro-aggregatory eicosanoids like thromboxane A₂.
- **Oxidative Stress Pathways:** The neuroprotective effects of **Cyclomulberrin** may be mediated through the modulation of intracellular signaling pathways involved in oxidative stress, such as the Nrf2-ARE pathway, which regulates the expression of antioxidant enzymes.
- **PI3K/Akt Signaling Pathway:** This pathway is crucial for cell survival and proliferation. Many natural flavonoids exert their protective effects by activating the PI3K/Akt pathway, which could be a potential mechanism for **Cyclomulberrin**'s neuroprotective activity.



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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cyclomulberrin CAS#: 19275-51-5 [m.chemicalbook.com]
- 4. Cyclomulberrin | C₂₅H₂₄O₆ | CID 11742872 - PubChem [pubchem.ncbi.nlm.nih.gov]

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